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Introduction
G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly and highly

expressed in the striatum, a critical brain region for motor control, cognition, and reward-based

learning.[1] Its unique expression pattern and involvement in key neural circuits have

positioned GPR88 as a promising therapeutic target for a range of neuropsychiatric and

neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and

addiction.[2][3] This technical guide provides an in-depth overview of the current understanding

of GPR88's role in striatal function, focusing on its signaling pathways, interactions with other

neurotransmitter systems, and the functional consequences of its genetic deletion, supported

by quantitative data and detailed experimental methodologies.

Cellular Localization and Expression
GPR88 is robustly expressed in the medium spiny neurons (MSNs) of the striatum, which

constitute about 95% of the striatal neuronal population.[4][5] It is found in both the direct

pathway (dMSNs), expressing D1 dopamine receptors, and the indirect pathway (iMSNs),

expressing D2 dopamine receptors.[2][6] This strategic localization places GPR88 in a position

to modulate the output of the basal ganglia, which governs voluntary movement and other

complex behaviors.[2] GPR88 expression is not limited to the striatum, with lower levels

detected in other brain regions such as the cerebral cortex, central extended amygdala, and

hypothalamus.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b2571117?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/11056049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012601/
https://www.biorxiv.org/content/10.1101/2022.05.19.492565v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3483418/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548324/
https://www.eneuro.org/content/6/4/ENEURO.0035-19.2019
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6548324/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2571117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR88 Signaling in the Striatum
GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a

subsequent reduction in intracellular cyclic AMP (cAMP) levels. This primary signaling

mechanism allows GPR88 to exert an inhibitory influence on neuronal activity.

Modulation of Other GPCR Signaling
A key aspect of GPR88 function is its ability to modulate the signaling of other GPCRs within

the striatum. GPR88 can form hetero-oligomers with several other receptors, thereby

influencing their downstream signaling cascades.[3][7]

Opioid Receptors: GPR88 has been shown to inhibit the signaling of both µ- and δ-opioid

receptors.[7] In GPR88 knockout mice, there is an observed increase in the activity of these

opioid receptors.[7]

Dopamine Receptors: GPR88 physically interacts with D2 dopamine receptors, dampening

their G protein-dependent signaling.[3][7] However, it does not appear to form close

associations with D1 dopamine receptors.[3][7]

Muscarinic Receptors: GPR88 can also form hetero-oligomers with M1 and M4 muscarinic

acetylcholine receptors, leading to an inhibition of their signaling.[3][7]

Adenosine Receptors: While GPR88 comes into close proximity with adenosine A2A

receptors, it does not appear to inhibit their G protein pathway activation.[3][7]

This broad "buffering" role on the signaling of multiple striatal GPCRs suggests that GPR88

acts as a crucial regulator of striatal neuron excitability.[7]
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GPR88 canonical signaling and modulatory interactions.

Role in Striatal Neurotransmission
GPR88 plays a significant role in balancing glutamatergic and GABAergic neurotransmission in

the striatum. The absence of GPR88 leads to increased glutamatergic excitation and reduced

GABAergic inhibition of MSNs, resulting in enhanced firing rates.[5][8]

Impact on Dopamine Signaling
The relationship between GPR88 and the striatal dopamine system is complex. While some

studies in GPR88 knockout mice have reported lower basal extracellular dopamine levels,
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others have found no significant changes in dopamine synthesis, uptake, or receptor density.[9]

[10][11] However, these knockout mice consistently show increased sensitivity to the

behavioral effects of dopamine agonists, suggesting a modulatory role of GPR88 on dopamine-

mediated behaviors.[9][10][12] Deletion of GPR88 also leads to an elevation of phosphorylated

DARPP-32, a key integrator of dopamine and glutamate signaling in MSNs.[2][10]

Phenotypes of GPR88 Knockout Models
The functional importance of GPR88 in the striatum is highlighted by the distinct behavioral and

neurochemical phenotypes observed in GPR88 knockout (KO) mice.

Behavioral Phenotypes
Motor Function: GPR88 KO mice exhibit hyperactivity, impaired motor coordination, and

deficits in motor skill learning.[13][6][8] They also show increased stereotypies.[6]

Anxiety and Impulsivity: Studies have reported decreased anxiety-like behaviors and

increased impulsivity in these animals.[13][6]

Reward and Motivation: GPR88 deletion impacts reward-driven behaviors and the response

to drugs of abuse.[13][14] Male GPR88 KO mice show a bias towards high-effort/high-reward

choices.[14]

Cognition: These mice display impaired cue-based learning and deficits in prepulse inhibition

of startle, a measure of sensorimotor gating.[8][10]

Neurochemical and Electrophysiological Phenotypes
MSN Excitability: MSNs in GPR88 KO mice show increased excitability, characterized by

enhanced glutamatergic input and reduced GABAergic inhibition.[5][8]

Dopamine System: As mentioned, while direct measures of dopamine levels are variable,

there is a consistent hypersensitivity to dopamine agonists.[9][10][12]

Gene Expression: Inactivation of GPR88 alters the expression of various genes in the

striatum, including those related to GABAergic and glutamatergic signaling.[2]
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Quantitative Data Summary
The following tables summarize key quantitative findings from studies on GPR88 in the

striatum.
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Parameter Model Striatal Region
Change in
GPR88 KO vs.
Wild-Type

Reference

Neurochemistry

Basal Dopamine Gpr88 KO Mice Striatum Lower [10]

Amphetamine-

Induced

Dopamine

Release

Gpr88 KO Mice Striatum Normal [10]

Phosphorylated

DARPP-32 (Thr-

34)

Gpr88 KO Mice Striatum Higher [10]

Dopamine D2

Receptor Density

& Affinity

Gpr88 KO Mice Striatum Normal [10]

Behavior

Locomotor

Activity
Gpr88 KO Mice - Increased [2][6]

Motor

Coordination

(Rotarod)

Gpr88 KO Mice - Impaired [6][8]

Prepulse

Inhibition
Gpr88 KO Mice - Disrupted [10]

Apomorphine-

Induced

Stereotypy

Gpr88 KO Mice - Increased [10]

Amphetamine-

Stimulated

Locomotion

Gpr88 KO Mice - Increased [9][10]
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Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate

the role of GPR88 in striatal function.

In Situ Hybridization Histochemistry
Objective: To visualize and quantify GPR88 mRNA expression in the brain.

General Protocol:

Rodent brains are rapidly removed, frozen, and sectioned on a cryostat.

Coronal sections are thaw-mounted onto slides.

Radiolabeled (e.g., ³⁵S) or fluorescently labeled antisense riboprobes specific for GPR88

mRNA are synthesized.

Sections are hybridized with the riboprobes.

For radioactive probes, slides are exposed to film or emulsion, and the signal is quantified

using densitometry. For fluorescent probes, slides are imaged using a fluorescence

microscope.

Co-localization studies can be performed using probes for other markers (e.g., D1R, D2R).

[³⁵S]GTPγS Binding Assay
Objective: To measure G protein activation by GPCRs in response to agonists.

General Protocol:

Striatal tissue is homogenized and membranes are prepared by centrifugation.

Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and

the agonist of interest.

Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα

subunit.
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The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated from unbound

nucleotide by filtration.

The amount of bound radioactivity is measured by liquid scintillation counting and reflects

the level of G protein activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2571117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Preparation

Binding Assay

Result

Striatal Tissue

Homogenization

Centrifugation

Isolated Membranes

Incubate with:
- [35S]GTPγS

- GDP
- Agonist

Filtration

Scintillation Counting

Quantification of
G Protein Activation

Click to download full resolution via product page

Workflow for [³⁵S]GTPγS Binding Assay.
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In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in the

striatum of freely moving animals.

General Protocol:

A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized

animal.

After recovery, the probe is perfused with artificial cerebrospinal fluid (aCSF).

Neurotransmitters in the extracellular space diffuse across the probe's semipermeable

membrane into the aCSF.

Dialysate samples are collected at regular intervals.

The concentration of the neurotransmitter of interest in the samples is determined using

high-performance liquid chromatography (HPLC) with electrochemical detection.

Behavioral Assays
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod,

and the latency to fall is measured.

Open Field Test: Measures locomotor activity and anxiety-like behavior. Mice are placed in a

novel, open arena, and their movement patterns (e.g., distance traveled, time spent in the

center) are recorded.

Prepulse Inhibition (PPI) of Startle: A test of sensorimotor gating. A weak auditory

prestimulus (prepulse) is presented shortly before a startling stimulus (pulse). The extent to

which the prepulse inhibits the startle response is measured.

Conclusion and Future Directions
GPR88 is a critical regulator of striatal function, exerting a powerful inhibitory influence on MSN

activity and modulating the signaling of key neurotransmitter systems. Its deletion leads to a

range of behavioral abnormalities related to motor control, motivation, and cognition,
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underscoring its importance in maintaining normal basal ganglia function. The development of

selective GPR88 agonists and antagonists will be crucial for further dissecting its physiological

roles and for validating it as a therapeutic target for neuropsychiatric and neurodegenerative

disorders. Future research should focus on elucidating the precise molecular mechanisms by

which GPR88 interacts with other GPCRs and on exploring the therapeutic potential of GPR88

modulators in relevant animal models of human disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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